molecular formula C18H23FO B12622330 Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- CAS No. 918299-15-7

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-

Cat. No.: B12622330
CAS No.: 918299-15-7
M. Wt: 274.4 g/mol
InChI Key: UJYGQNVNNPSVDS-UHFFFAOYSA-N
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Description

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is a synthetic organic compound that belongs to the class of cyclobutanones. These compounds are characterized by a four-membered ring containing a ketone group. The presence of the ethenyl and fluorophenyl groups, along with a hexyl chain, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cyclobutanone Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes and ketenes.

    Introduction of the Ethenyl Group: This step might involve a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

    Addition of the Fluorophenyl Group: This could be done through a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the cyclobutanone ring.

    Attachment of the Hexyl Chain: This might involve a Grignard reaction, where a hexyl magnesium bromide reacts with the cyclobutanone.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study enzyme mechanisms.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound with a simpler structure.

    3-(2-Ethenyl-4-fluorophenyl)cyclobutanone: Lacks the hexyl chain.

    3-Hexylcyclobutanone: Lacks the ethenyl and fluorophenyl groups.

Uniqueness

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is unique due to the combination of the cyclobutanone ring, ethenyl group, fluorophenyl group, and hexyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.

Biological Activity

Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is a synthetic organic compound belonging to the cyclobutanone class, characterized by its unique structural features including a cyclobutanone ring, a hexyl group, and a 2-ethenyl-4-fluorophenyl group. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is C18H23FOC_{18}H_{23}FO with a molecular weight of approximately 274.37 g/mol. The presence of the fluorine atom and the combination of aliphatic and vinyl groups contribute to its distinct chemical properties.

Property Value
Molecular FormulaC18H23FOC_{18}H_{23}FO
Molecular Weight274.37 g/mol
Functional GroupsKetone, Ethenyl, Fluorophenyl

The biological effects of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- likely depend on its interactions with specific molecular targets in biological systems. These interactions could involve:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their function.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways.
  • Chemical Reactivity : The ketone group may undergo reactions that alter biological molecules.

Study on Related Cyclobutanones

Research has shown that certain cyclobutanones possess significant biological activities:

  • Antibacterial Activity : A study examining various cyclobutanones found that compounds with similar structures exhibited notable antibacterial effects against strains such as E. coli and Staphylococcus aureus.
  • Antioxidant Properties : Another investigation highlighted the antioxidant potential of cyclobutanones through DPPH radical scavenging assays, where several derivatives showed promising results.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-, it is useful to compare it with other cyclobutanones:

Compound Name Molecular Formula Unique Features
CyclobutanoneC4H6OC_4H_6OSimple structure; no substituents
Cyclobutanone, 3-(2-hydroxyphenyl)-3-pentylC13H18OC_{13}H_{18}OHydroxyl group enhances polarity
Cyclobutanone, 3-(phenethyl)-3-methylC13H16OC_{13}H_{16}ODifferent alkyl substitutions affect stability

The unique combination of functional groups in Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-, particularly the fluorine substitution and the presence of both aliphatic and vinyl groups, may enhance its biological activity compared to other compounds in this class.

Properties

CAS No.

918299-15-7

Molecular Formula

C18H23FO

Molecular Weight

274.4 g/mol

IUPAC Name

3-(2-ethenyl-4-fluorophenyl)-3-hexylcyclobutan-1-one

InChI

InChI=1S/C18H23FO/c1-3-5-6-7-10-18(12-16(20)13-18)17-9-8-15(19)11-14(17)4-2/h4,8-9,11H,2-3,5-7,10,12-13H2,1H3

InChI Key

UJYGQNVNNPSVDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CC(=O)C1)C2=C(C=C(C=C2)F)C=C

Origin of Product

United States

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